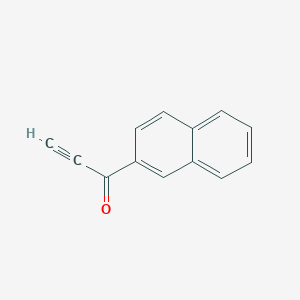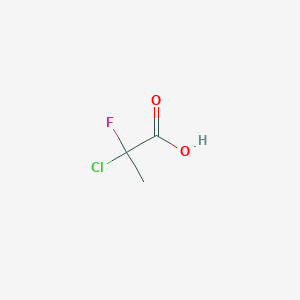
Propanoic acid, 2-chloro-2-fluoro-
Descripción general
Descripción
Propanoic acid, 2-chloro-2-fluoro- is an organic compound with the molecular formula C3H4ClFO2 It is a derivative of propanoic acid where the hydrogen atoms on the second carbon are replaced by chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-chloro-2-fluoro- typically involves the halogenation of propanoic acid derivatives. One common method is the reaction of propanoic acid with chlorine and fluorine sources under controlled conditions. For example, the reaction can be carried out using thionyl chloride (SOCl2) and hydrogen fluoride (HF) as halogenating agents. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure selective halogenation.
Industrial Production Methods
Industrial production of propanoic acid, 2-chloro-2-fluoro- may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of hazardous halogenating agents.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-chloro-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-chloro-2-fluoropropanol using reducing agents like lithium aluminium hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: 2-hydroxy-2-fluoropropanoic acid or 2-amino-2-fluoropropanoic acid.
Reduction: 2-chloro-2-fluoropropanol.
Oxidation: 2-chloro-2-fluoropropanoic acid or 2-chloro-2-fluoropropanone.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-chloro-2-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals with fluorine-containing functional groups.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-chloro-2-fluoro- involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropropanoic Acid: Similar structure but lacks the fluorine atom. It undergoes similar reactions but with different reactivity and selectivity.
2-Fluoropropanoic Acid: Similar structure but lacks the chlorine atom. It exhibits different chemical behavior due to the absence of chlorine.
2-Bromo-2-fluoropropanoic Acid:
Uniqueness
Propanoic acid, 2-chloro-2-fluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity, stability, and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-chloro-2-fluoropropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGZYUKVQKTQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463981 | |
| Record name | Propanoic acid, 2-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-81-1 | |
| Record name | 2-Chloro-2-fluoropropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


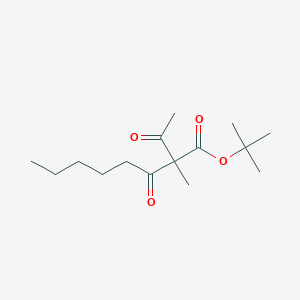
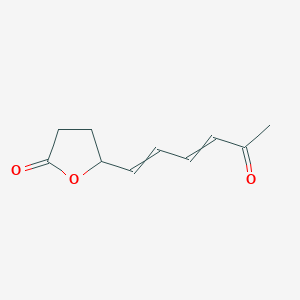
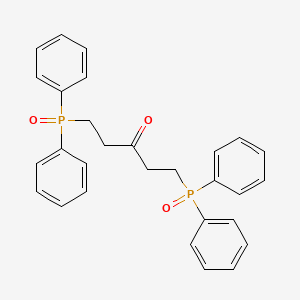
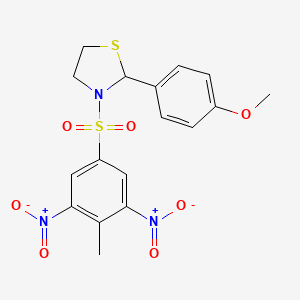
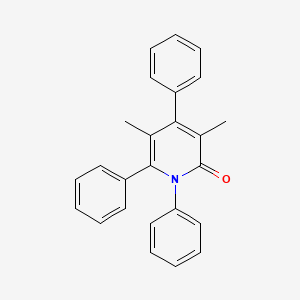
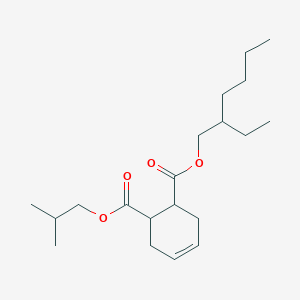
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
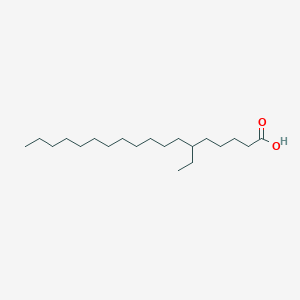
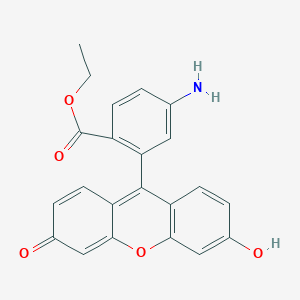
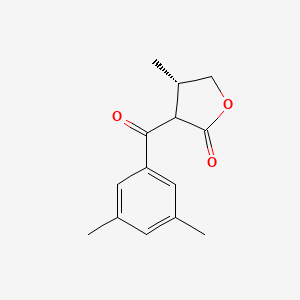
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)

